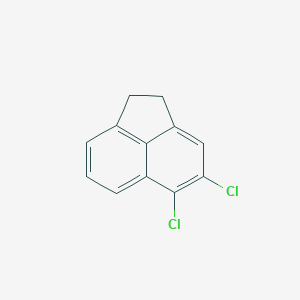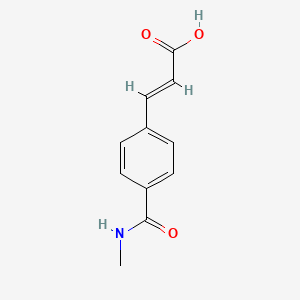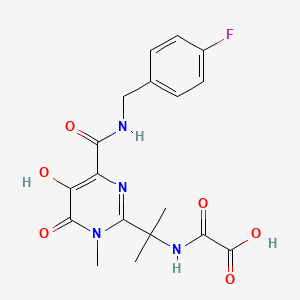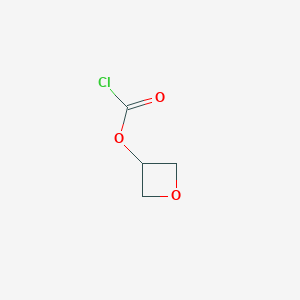
(25R)-7alpha,26-dihydroxycholest-4-en-3-one
Overview
Description
(25R)-7alpha,26-dihydroxycholest-4-en-3-one is a sterol derivative with significant biological and chemical importance This compound is a hydroxylated form of cholesterol, featuring hydroxyl groups at the 7alpha and 26 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-7alpha,26-dihydroxycholest-4-en-3-one typically involves multiple steps, starting from cholesterol or its derivatives. One common method involves the hydroxylation of cholesterol at specific positions using enzymatic or chemical catalysts. For instance, the use of mitochondrial P-450 enzymes has been reported to hydroxylate cholesterol at the 26 position . Additionally, chemical synthesis methods may involve the use of reagents such as chromium trioxide (CrO3) and dimethylpyrazole for controlled oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale. These methods leverage the natural metabolic pathways of microorganisms to introduce hydroxyl groups at the desired positions on the cholesterol molecule.
Chemical Reactions Analysis
Types of Reactions
(25R)-7alpha,26-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups or to convert the compound into other sterol derivatives.
Substitution: Substitution reactions may involve replacing one of the hydroxyl groups with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Enzymes such as P-450, chemical catalysts like dimethylpyrazole
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
(25R)-7alpha,26-dihydroxycholest-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex sterols and as a model compound for studying sterol metabolism.
Industry: Its derivatives are used in the production of pharmaceuticals and as intermediates in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (25R)-7alpha,26-dihydroxycholest-4-en-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It also affects DNA synthesis and may influence the activity of enzymes such as HMG-CoA reductase. These interactions contribute to its regulatory effects on cholesterol metabolism and its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
(25R)-26-hydroxycholesterol: Another hydroxylated cholesterol derivative with similar biological activities.
7alpha-hydroxycholesterol: A compound with hydroxylation at the 7alpha position, involved in bile acid synthesis.
3beta-hydroxy-5-cholesten-(25R)26-oic acid: A metabolite of cholesterol with hydroxylation at the 26 position and additional functional groups.
Uniqueness
(25R)-7alpha,26-dihydroxycholest-4-en-3-one is unique due to its dual hydroxylation at both the 7alpha and 26 positions, which imparts distinct chemical and biological properties. This dual hydroxylation allows it to participate in specific metabolic pathways and regulatory mechanisms that are not shared by other similar compounds.
Properties
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17-,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVJJWIEXCECB-OICBIKJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)




![(6R-trans)-3-Ethenyl-7-[[[2-(formylamino)-4-thiazolyl]oxoacetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2](/img/new.no-structure.jpg)





